molecular formula C18H28N2O3S B4217465 N-cycloheptyl-2-(4-methyl-N-methylsulfonylanilino)propanamide

N-cycloheptyl-2-(4-methyl-N-methylsulfonylanilino)propanamide

Cat. No.: B4217465
M. Wt: 352.5 g/mol
InChI Key: CDKUTQSSNOLCBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-2-(4-methyl-N-methylsulfonylanilino)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cycloheptyl group, a 4-methylphenyl group, and a methylsulfonyl group attached to an alaninamide backbone

Properties

IUPAC Name

N-cycloheptyl-2-(4-methyl-N-methylsulfonylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-14-10-12-17(13-11-14)20(24(3,22)23)15(2)18(21)19-16-8-6-4-5-7-9-16/h10-13,15-16H,4-9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKUTQSSNOLCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(C)C(=O)NC2CCCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(4-methyl-N-methylsulfonylanilino)propanamide typically involves the following steps:

    Formation of the Alaninamide Backbone: This can be achieved through the reaction of alanine with an appropriate amine to form the amide bond.

    Introduction of the Cycloheptyl Group: This step involves the alkylation of the amide nitrogen with a cycloheptyl halide under basic conditions.

    Attachment of the 4-Methylphenyl Group: This can be done through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride.

    Addition of the Methylsulfonyl Group: The final step involves the sulfonylation of the amide nitrogen using methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(4-methyl-N-methylsulfonylanilino)propanamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-cycloheptyl-2-(4-methyl-N-methylsulfonylanilino)propanamide can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, they might be tested for anti-inflammatory, analgesic, or antimicrobial properties.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(4-methyl-N-methylsulfonylanilino)propanamide would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N~1~-cycloheptyl-N~2~-(4-methylphenyl)alaninamide: Lacks the methylsulfonyl group.

    N~1~-cycloheptyl-N~2~-(methylsulfonyl)alaninamide: Lacks the 4-methylphenyl group.

    N~1~-cycloheptylalaninamide: Lacks both the 4-methylphenyl and methylsulfonyl groups.

Uniqueness

N-cycloheptyl-2-(4-methyl-N-methylsulfonylanilino)propanamide is unique due to the presence of all three functional groups: cycloheptyl, 4-methylphenyl, and methylsulfonyl. This combination of groups can confer unique chemical and biological properties, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cycloheptyl-2-(4-methyl-N-methylsulfonylanilino)propanamide
Reactant of Route 2
Reactant of Route 2
N-cycloheptyl-2-(4-methyl-N-methylsulfonylanilino)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.